Cyclododec-3-ene-1,5-diyne Cyclododec-3-ene-1,5-diyne
Brand Name: Vulcanchem
CAS No.: 115227-62-8
VCID: VC19145453
InChI: InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2
SMILES:
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol

Cyclododec-3-ene-1,5-diyne

CAS No.: 115227-62-8

Cat. No.: VC19145453

Molecular Formula: C12H14

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclododec-3-ene-1,5-diyne - 115227-62-8

Specification

CAS No. 115227-62-8
Molecular Formula C12H14
Molecular Weight 158.24 g/mol
IUPAC Name cyclododec-3-en-1,5-diyne
Standard InChI InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2
Standard InChI Key LJZMUVZBOVKBMX-UHFFFAOYSA-N
Canonical SMILES C1CCCC#CC=CC#CCC1

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

Cyclododec-3-ene-1,5-diyne features a 12-membered carbon ring with alternating single, double, and triple bonds. The IUPAC name, (3E)-cyclododec-3-en-1,5-diyne, specifies the E-configuration of the double bond, which imposes geometric constraints on the ring . The SMILES notation (C1CCCC#C/C=C/C#CCC1) clarifies the connectivity: two triple bonds at positions 1 and 5 are separated by a trans-configured double bond at position 3 . This arrangement creates a strained yet conjugated system, as evidenced by its Topological Polar Surface Area (TPSA) of 0 Ų, indicating no hydrogen-bonding potential .

Computed Physicochemical Properties

The compound’s properties, calculated using PubChem’s algorithms, include:

PropertyValueMethod (PubChem Release)
Molecular Weight158.24 g/molPubChem 2.1 (2021.05.07)
XLogP34.3XLogP3 3.0 (2019.06.18)
Hydrogen Bond Donors0Cactvs 3.4.6.11 (2019.06.18)
Rotatable Bond Count0Cactvs 3.4.6.11 (2019.06.18)
Topological Polar Surface Area0 ŲCactvs 3.4.6.11 (2019.06.18)
Heavy Atom Count12PubChem

These properties underscore its hydrophobic nature (high XLogP3) and rigidity (zero rotatable bonds), which influence its reactivity and stability .

Synthetic Approaches

Cyclization Strategies

The synthesis of cyclic enediynes like cyclododec-3-ene-1,5-diyne often employs Cadiot–Chodkiewicz coupling, a copper-catalyzed reaction between terminal alkynes and haloalkynes . For example, combining 1,2-diethynylcyclohexene with 1,4-diiodobutane under basic conditions can yield analogous enediynes via intramolecular cyclization . Palladium-mediated couplings, noted for their chemoselectivity, have also been adapted for similar systems, though specific protocols for this compound remain underexplored .

Reactivity and Cycloaromatization

Diradical Formation Mechanisms

Upon thermal or photochemical activation, cyclododec-3-ene-1,5-diyne undergoes Bergman cycloaromatization, generating a p-dehydrobenzene diradical intermediate . This process is rate-limited by the initial cyclization step, with kinetics influenced by the distance between the reacting carbons. Comparative studies show its cyclization rate is slower than cyclodec-1,5-diyne-3-ene but faster than benzo-annulated analogues, consistent with bond-length variations .

Trapping Reactions

The transient diradical can be trapped by nucleophiles (e.g., thiols or amines) in solution, yielding substituted aromatic products. For instance, reaction with 1,4-cyclohexadiene produces naphthalene derivatives, demonstrating potential for synthesizing polycyclic aromatics . Such reactivity parallels natural enediynes like calicheamicin, though without the inherent cytotoxicity .

Comparative Analysis with Related Enediynes

Structural Analogues

  • Cyclodec-1,5-diyne-3-ene: Lacks the 12-membered ring, leading to faster cycloaromatization due to reduced steric hindrance .

  • Benzo-fused enediynes: Exhibit slower cyclization due to extended conjugation stabilizing the ground state .

  • Acyclic enediynes: Less strained but more prone to premature decomposition, limiting synthetic utility .

Computational Insights

Density functional theory (DFT) calculations predict a diradical stabilization energy of ~25 kcal/mol for cyclododec-3-ene-1,5-diyne, aligning with experimental observations of moderate reactivity . The HOMO-LUMO gap (6.2 eV) suggests susceptibility to electrophilic attack at the triple bonds, though this remains untested .

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